
5-Ethynyl-2-fluoroaniline
概要
説明
5-Ethynyl-2-fluoroaniline is an organic compound with the chemical formula C8H6FN. It is a pale yellow solid with a distinctive aromatic odor. This compound is used as an intermediate in organic synthesis and serves as a precursor for various organic compounds. It is particularly significant in the production of fluorescent dyes, sensitizers, and organic light-emitting diodes .
科学的研究の応用
5-Ethynyl-2-fluoroaniline has a wide range of applications in scientific research:
Safety and Hazards
The compound has been classified as a warning under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statement is P280, which advises wearing protective gloves, clothing, and eye/face protection .
作用機序
Target of Action
It’s worth noting that the compound has been used in research studies related to functional histidines in live cells .
Biochemical Pathways
It has been used in studies related to the profiling of functional histidines in live cells . This suggests that it may have an impact on the biochemical pathways involving histidine residues.
Result of Action
It has been used in studies related to the profiling of functional histidines in live cells , suggesting that it may have an impact on the functionality of these residues.
生化学分析
Biochemical Properties
5-Ethynyl-2-fluoroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with nucleophilic amino acid residues, particularly histidine, in enzyme active sites, metal-binding sites, and protein-protein interaction interfaces . The interaction with histidine is facilitated by the moderate nucleophilicity of the compound, which allows it to selectively label histidine residues in live cells . This selective labeling is crucial for studying the function and activity of enzymes and proteins in biochemical pathways.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with histidine residues in proteins can alter the activity of enzymes and other proteins, leading to changes in cellular processes . Additionally, this compound has been used in metabolic labeling experiments to study the effects of cellular stress on transcription and other cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound selectively labels histidine residues in proteins through a singlet oxygen and chemical probe relay labeling method . This method enables high selectivity towards histidine, allowing researchers to study the role of histidine residues in enzymatic catalysis, metal binding, and protein-protein interactions. The labeling of histidine residues can lead to changes in enzyme activity and protein function, ultimately affecting gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term experiments. Studies have shown that this compound can be used in metabolic labeling experiments to monitor changes in transcription and other cellular processes over time . The compound’s stability and ability to selectively label histidine residues make it a valuable tool for studying long-term effects on cellular function in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxic or adverse effects. Studies have shown that the compound can be delivered through various methods, such as injection or drinking water, to study its effects on cell proliferation and other cellular processes . The optimal concentration of this compound may vary depending on the duration of the experiment and the specific cellular processes being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and metabolism of nucleic acids and proteins. The compound’s interaction with histidine residues in enzymes and proteins can affect metabolic flux and metabolite levels . Additionally, this compound has been used in metabolic labeling experiments to study changes in transcription and other metabolic processes under different conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to selectively label histidine residues in proteins allows it to be distributed to specific cellular compartments and organelles . This selective labeling is important for studying the localization and function of proteins in different cellular contexts.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to selectively label histidine residues in proteins allows researchers to study the localization and function of proteins in different subcellular compartments . This information is valuable for understanding the role of specific proteins in cellular processes and their potential as therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 5-Ethynyl-2-fluoroaniline:
Reaction of 2-fluoroaniline with an amide: This method involves the reaction of 2-fluoroaniline with an amide to form the corresponding 2-fluoroaniline amide.
Reaction of 2-fluoroaniline with sodium carbonate and bromoacetylene: In this method, 2-fluoroaniline is first reacted with sodium carbonate and bromoacetylene to form 2-fluoroaniline acetylene.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as described above, with optimization for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Ethynyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring .
類似化合物との比較
Similar Compounds
- 5-Ethynyl-2-chloroaniline
- 5-Ethynyl-2-bromoaniline
- 5-Ethynyl-2-iodoaniline
Uniqueness
Compared to its analogs, 5-Ethynyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in various applications .
特性
IUPAC Name |
5-ethynyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDAICHQULLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669735 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-58-8 | |
| Record name | 5-Ethynyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


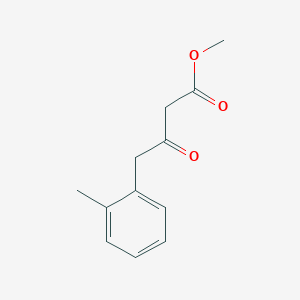

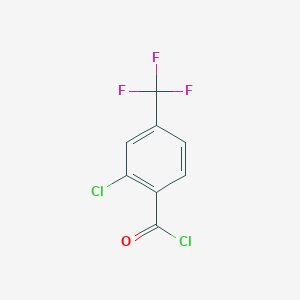
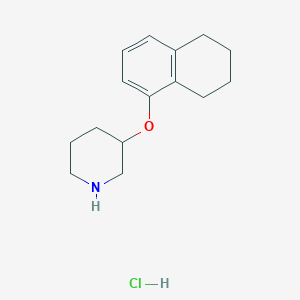
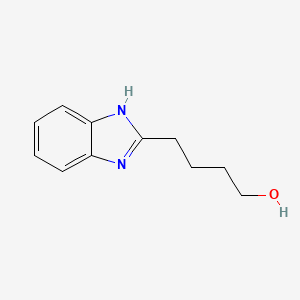
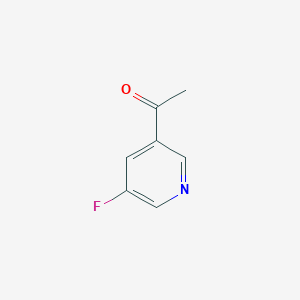
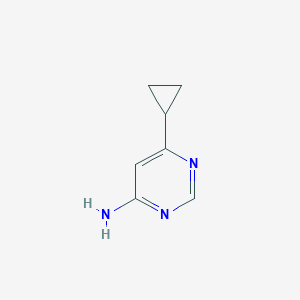


![5,6-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B1390160.png)

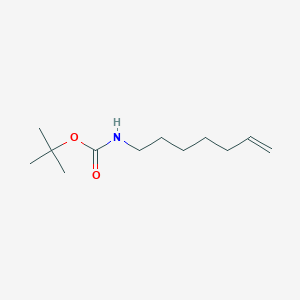

![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)
